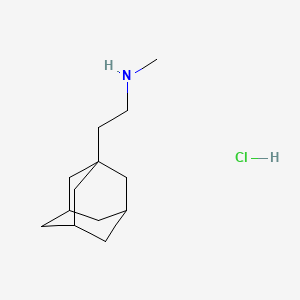
1-(2-Methylaminoethyl)adamantane hydrochloride
Overview
Description
1-(2-Methylaminoethyl)adamantane hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structureThe adamantane moiety is known to enhance the lipophilicity and stability of drugs, making it a valuable scaffold in pharmaceutical development .
Mechanism of Action
Target of Action
1-(2-Methylaminoethyl)adamantane hydrochloride, also known as Amantadine, primarily targets the M2 protein , an ion channel protein of the influenza A virus . It is also known to interact with the dopamine system in the brain and is used in the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions .
Mode of Action
Amantadine inhibits the replication of influenza A virus strains by interfering with the function of the transmembrane domain of the M2 protein . This prevents the release of infectious viral nucleic acid into the host cell, thereby halting the spread of the virus .
Biochemical Pathways
The primary biochemical pathway affected by Amantadine is the viral replication cycle of the influenza A virus . By blocking the M2 ion channel, it prevents the release of the viral RNA genome into the host cell, thereby inhibiting the production of new viruses . In the case of Parkinson’s disease, it is thought to influence the dopaminergic pathways .
Pharmacokinetics
It is known that the compound is well absorbed in the gastrointestinal tract and widely distributed in the body .
Result of Action
The primary result of the action of this compound is the inhibition of influenza A virus replication , which reduces the severity and duration of symptoms . In the treatment of Parkinson’s disease and drug-induced extrapyramidal reactions, it helps to reduce symptoms such as stiffness and shaking .
Preparation Methods
The synthesis of 1-(2-Methylaminoethyl)adamantane hydrochloride typically involves the functionalization of adamantane derivatives. One common method starts with 1-bromoadamantane, which undergoes a Ritter-type reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then deacetylated to yield 1-aminoadamantane, which is subsequently reacted with methylamine to produce 1-(2-Methylaminoethyl)adamantane. The final step involves the formation of the hydrochloride salt by reacting with anhydrous hydrochloric acid .
Industrial production methods often focus on optimizing yield and reducing the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .
Chemical Reactions Analysis
1-(2-Methylaminoethyl)adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methylaminoethyl)adamantane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in studies related to cell signaling and neurotransmitter release, given its structural similarity to known neurotransmitter modulators.
Comparison with Similar Compounds
1-(2-Methylaminoethyl)adamantane hydrochloride can be compared to other adamantane derivatives such as:
Amantadine: Used as an antiviral and antiparkinsonian agent, amantadine shares a similar mechanism of action but differs in its specific molecular interactions and therapeutic applications.
Rimantadine: Another antiviral agent, rimantadine has a similar structure but is primarily used for the treatment of influenza A virus infections.
Properties
IUPAC Name |
2-(1-adamantyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMRHHYSMYVGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185750 | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31897-97-9 | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane, 1-(2-methylaminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethoxyphosphorothioyl)oxy]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B1618478.png)
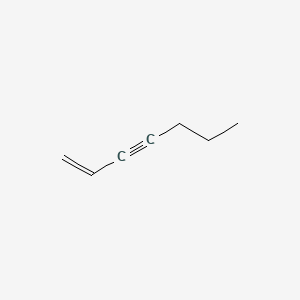

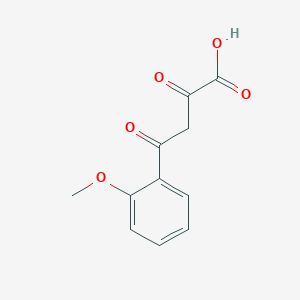
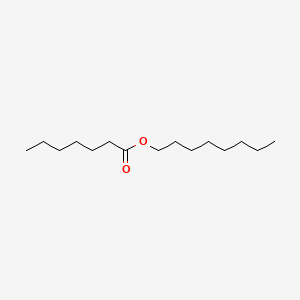
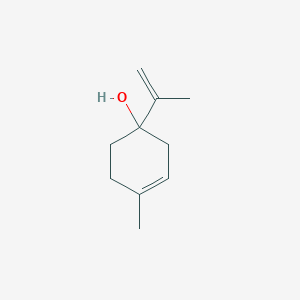
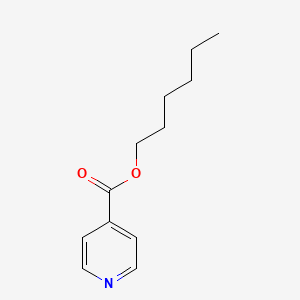
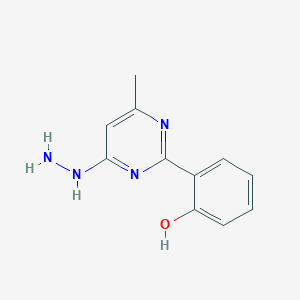
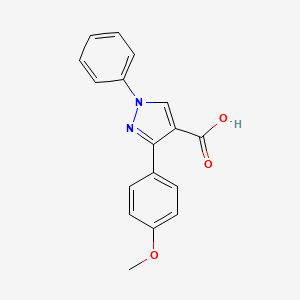
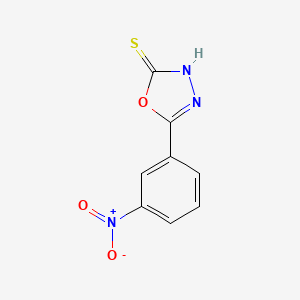

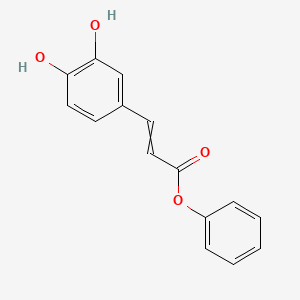
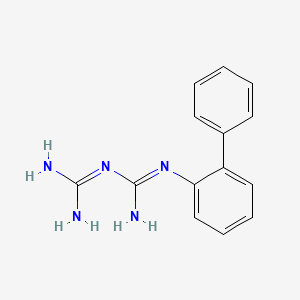
![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)
